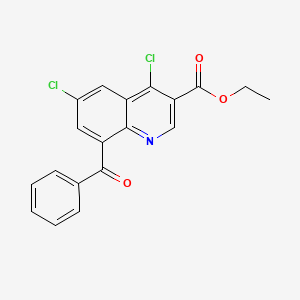
(Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N'-phenylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiazolidinone derivatives, including compounds similar to the one of interest, often involves the condensation of appropriate aldehydes with thiazolidinone under reflux conditions, using reagents like thioglycolic acid and anhydrous zinc chloride in the presence of ethanol. Patel et al. (2010) synthesized similar compounds by refluxing for 8 hours under these conditions, indicating a method that could be applicable for the synthesis of our compound of interest (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been extensively studied, revealing significant insights into their supramolecular arrangements. For instance, Delgado et al. (2005) explored the hydrogen-bonded dimers, chains of rings, and complex sheets formed by similar thiazolidinone derivatives, which could provide a basis for understanding the structural features of our specific compound (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Chemical Reactions and Properties
Thiazolidinones undergo various chemical reactions, contributing to their broad utility in synthetic chemistry. They can participate in nucleophilic substitution, Knoevenagel condensation, and other reactions enabling the synthesis of a wide array of derivatives with diverse biological activities. Pansare and Shinde (2015) synthesized derivatives through nucleophilic substitution and Knoevenagel condensation, highlighting the chemical versatility of thiazolidinones (Pansare & Shinde, 2015).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their specific substituents. Research by Delgado et al. (2006) on similar compounds provides insight into how these physical properties can be deduced, particularly through the examination of hydrogen-bonded dimers and the effects of different interactions on the crystalline structures of these compounds (Delgado et al., 2006).
Chemical Properties Analysis
The chemical properties of thiazolidinones, including their reactivity, stability, and interactions with various reagents, are key to their application in medicinal chemistry and other fields. The study by Trotsko et al. (2018) on the antibacterial activity of thiazolidinone derivatives showcases their chemical behavior against biological targets, providing a glimpse into their broader chemical properties (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).
Scientific Research Applications
Antitumor Activity
The compound is part of the 2,4‐thiazolidinedione (TZD) class, known for its diverse pharmacological activities, including antitumor properties. TZD derivatives are integrated with different structural fragments to develop a range of lead molecules against clinical disorders. The review highlights the importance of structural modifications at the 2,4‐TZD nucleus, particularly at the N‐3 and C‐5 positions, to enhance its antitumor activity. The TZD core's versatility and novel mode of action make it a focal point for medicinal chemists aiming to target cancer and other diseases (Singh et al., 2022).
Biological Potential and Synthetic Development
A comprehensive synthesis and exploration of 1,3-thiazolidin-4-one and its functionalized analogs, including 2,4‐thiazolidinediones (glitazones), offer significant pharmacological importance. These compounds are already part of commercial pharmaceuticals, indicating a promising future in medicinal chemistry. The review also addresses the structural and biological properties, including the potential activities against various diseases, and sheds light on the green synthesis of these compounds, marking a step towards environmental awareness (Santos et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N'-phenylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-14-7-9-15(10-8-14)13-17-19(25)23(20(26)27-17)12-11-18(24)22-21-16-5-3-2-4-6-16/h2-10,13,21H,11-12H2,1H3,(H,22,24)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUXWRZAQQRFPN-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N'-phenylpropanehydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

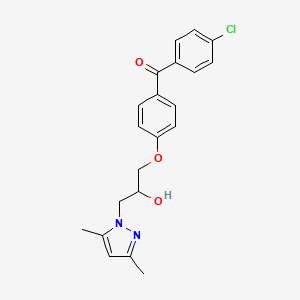
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2492014.png)
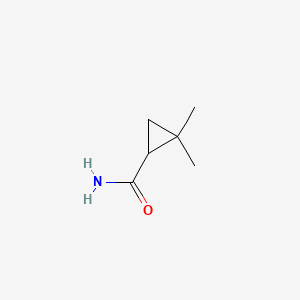
![2-Amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride](/img/structure/B2492018.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-cyclopentylacetamide](/img/structure/B2492019.png)
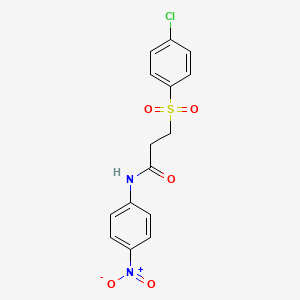
![3-Methyl-2-oxo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2492022.png)

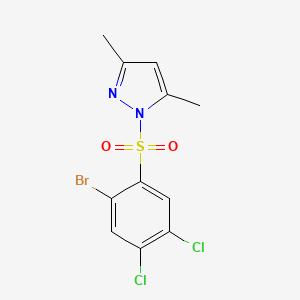
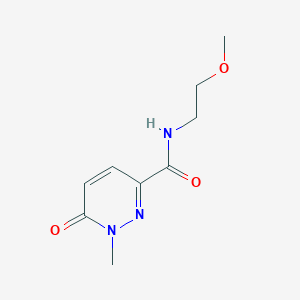
![[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2492029.png)
